molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8

3-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B152548
CAS RN: 67058-76-8
M. Wt: 197.03 g/mol
InChI Key: DAGAQTLMZAEUKX-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves carbon-carbon coupling reactions, as demonstrated in the preparation of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods typically employ palladium-catalyzed reactions, which are a cornerstone in the synthesis of complex organic molecules. Additionally, Fischer indole cyclization in polyphosphoric acid has been utilized to construct the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, showcasing the versatility of synthetic approaches for such heterocycles .

Molecular Structure Analysis

The molecular structure of brominated pyrrolopyridines can be elucidated using techniques such as single-crystal X-ray diffraction (XRD) . These structures often exhibit interesting features like intermolecular hydrogen bonding and π-π interactions, which can influence their physical properties and reactivity. Computational methods, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, they can participate in nucleophilic aromatic substitution reactions or be used in cross-coupling reactions to introduce different substituents onto the pyridine ring. The bromine atom can also be replaced with other functional groups, expanding the chemical diversity of the pyrrolopyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrolopyridines are influenced by their molecular structure. For example, the presence of bromine can increase the density and molecular weight of the compound. The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, can be computed to predict the reactivity and potential bioactivity of these molecules . Additionally, the nonlinear optical properties of these compounds can be significant due to conjugation effects, which may be exploited in material science applications .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
  • Methods of Application : The specific compound 4h was synthesized and tested in vitro against breast cancer 4T1 cells . It was found to inhibit cell proliferation and induce apoptosis .
  • Results : Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4 respectively . It significantly inhibited the migration and invasion of 4T1 cells .

Application in Antimicrobial and Antiviral Therapy

  • Scientific Field : Microbiology and Virology
  • Summary of the Application : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have shown a wide range of biological activities, including antimicrobial, antiviral, and antifungal activities .
  • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

The compound has hazard statements H302 - H315 - H318 - H335 . Precautionary statements include P261 - P280 - P305 + P351 + P338 .

Future Directions

The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These findings suggest that “3-bromo-1H-pyrrolo[2,3-c]pyridine” could be further explored for its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGAQTLMZAEUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496997
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

67058-76-8
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
CJ O'Brien, DG Droege, AY Jiu… - The Journal of …, 2018 - ACS Publications
The direct cyanomethylation of indoles at the 2- or 3-position was achieved via photoredox catalysis. The versatile nitrile synthon is introduced as a radical generated from …
Number of citations: 46 pubs.acs.org
E Breinlinger, S Van Epps, M Friedman… - Journal of Medicinal …, 2023 - ACS Publications
Tyrosine kinase 2 (TYK2) is a nonreceptor tyrosine kinase that belongs to the JAK family also comprising JAK1, JAK2, and JAK3. TYK2 is an attractive target for various autoimmune …
Number of citations: 3 pubs.acs.org
YA Liu, Q Jin, Y Zou, Q Ding, S Yan… - Journal of medicinal …, 2020 - ACS Publications
Autoimmune deficiency and destruction in either β-cell mass or function can cause insufficient insulin levels and, as a result, hyperglycemia and diabetes. Thus, promoting β-cell …
Number of citations: 51 pubs.acs.org
JG Kettle, P Ballard, C Bardelle… - Journal of medicinal …, 2015 - ACS Publications
Potent and selective inhibitors of Dyrk1B kinase were developed to explore the hypothesis, based on siRNA studies, that Dyrk1B may be a resistance mechanism in cells undergoing a …
Number of citations: 23 pubs.acs.org

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